2,3-Pyridinedicarboxylic anhydride
Overview
Description
2,3-Pyridinedicarboxylic anhydride, also known as pyridine-2,3-dicarboxylic anhydride, is an organic compound with the molecular formula C₇H₃NO₃. It is a heterocyclic compound containing both furan and pyridine rings fused together. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Biochemical Analysis
Biochemical Properties
2,3-Pyridinedicarboxylic anhydride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing various biochemical pathways. One of the key interactions is with the enzyme aspartate oxidase, which catalyzes the oxidation of aspartate to iminosuccinate. This reaction is crucial in the biosynthesis of quinolinic acid, a downstream product of the kynurenine pathway. Quinolinic acid is known to act as an NMDA receptor agonist and has potent neurotoxic effects . The nature of these interactions involves binding to the active sites of enzymes and influencing their catalytic activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, quinolinic acid, a product of the kynurenine pathway involving this compound, has been shown to induce neurotoxic effects in neuronal cells. This compound can activate NMDA receptors, leading to excitotoxicity and neuronal damage . Additionally, it can modulate inflammatory responses by interacting with microglia and macrophages, further influencing cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. At the molecular level, it binds to enzymes such as aspartate oxidase, influencing their activity and leading to the production of quinolinic acid. This compound can also inhibit or activate other enzymes, leading to changes in gene expression and cellular metabolism. The binding interactions with NMDA receptors result in excitotoxicity, contributing to its neurotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that quinolinic acid, a product of the kynurenine pathway involving this compound, can have long-term neurotoxic effects, leading to neuronal damage and inflammation . The stability of this compound in various experimental conditions can affect its efficacy and impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects on cellular function, while higher doses can lead to significant neurotoxic effects. Studies have shown that high doses of quinolinic acid can induce convulsions and neuronal damage in animal models . The threshold effects and toxic or adverse effects at high doses are important considerations in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the kynurenine pathway. This pathway metabolizes the amino acid tryptophan, leading to the production of quinolinic acid. The enzyme aspartate oxidase plays a crucial role in this pathway by catalyzing the oxidation of aspartate to iminosuccinate, which then condenses with glyceraldehyde-3-phosphate to form quinolinic acid . This pathway is essential for the biosynthesis of niacin and other important metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound can be transported across cell membranes and distributed to different cellular compartments. The interactions with transporters and binding proteins influence its localization and accumulation within cells. The distribution of quinolinic acid, a product of the kynurenine pathway, is particularly important in understanding its neurotoxic effects .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound can be localized to specific compartments or organelles within cells, influencing its interactions with biomolecules. Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular locations. The localization of quinolinic acid within neuronal cells is crucial in understanding its neurotoxic effects and its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Pyridinedicarboxylic anhydride can be synthesized through various methods. One common approach involves the cyclization of pyridine-2,3-dicarboxylic acid under dehydrating conditions. The reaction typically employs reagents such as acetic anhydride or phosphorus oxychloride to facilitate the formation of the anhydride ring .
Industrial Production Methods: In industrial settings, the production of furo[3,4-b]pyridine-5,7-dione may involve large-scale cyclization reactions using continuous flow reactors. This method ensures efficient heat and mass transfer, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Pyridinedicarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the anhydride to its corresponding diol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols .
Scientific Research Applications
2,3-Pyridinedicarboxylic anhydride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of furo[3,4-b]pyridine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may bind to active sites of enzymes, altering their activity and affecting various biochemical pathways . The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
2,3-Pyridinedicarboxylic anhydride can be compared with other similar compounds, such as:
Furo[2,3-b]pyridine: This compound has a similar structure but differs in the position of the furan ring fusion, leading to different reactivity and properties.
Pyridine-2,3-dicarboxylic anhydride: This is another name for furo[3,4-b]pyridine-5,7-dione, highlighting its structural similarity.
Furo[3,2-c]pyridine: Another isomer with different fusion positions, affecting its chemical behavior.
Properties
IUPAC Name |
furo[3,4-b]pyridine-5,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3NO3/c9-6-4-2-1-3-8-5(4)7(10)11-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQOWYALZVKMAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)OC2=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061023 | |
Record name | Furo[3,4-b]pyridine-5,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061023 | |
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Molecular Weight |
149.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
Record name | 2,3-Pyridinedicarboxylic anhydride | |
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CAS No. |
699-98-9 | |
Record name | Furo[3,4-b]pyridine-5,7-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=699-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Furo(3,4-b)pyridine-5,7-dione | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699989 | |
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Record name | 2,3-Pyridinedicarboxylic anhydride | |
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Record name | Furo[3,4-b]pyridine-5,7-dione | |
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Record name | Furo[3,4-b]pyridine-5,7-dione | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-2,3-dicarboxylic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.760 | |
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Record name | FURO(3,4-B)PYRIDINE-5,7-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B2I45ZOD6 | |
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Retrosynthesis Analysis
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